4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+
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Overview
Description
These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent . This compound is involved in various biochemical processes and is significant in the degradation of aromatic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The anaerobic degradation of 4-hydroxybenzoate is initiated by the formation of 4-hydroxybenzoyl-coenzyme A. This process involves the enzyme 4-hydroxybenzoate—CoA ligase, which catalyzes the reaction between ATP, 4-hydroxybenzoate, and coenzyme A to form AMP, diphosphate, and 4-hydroxybenzoyl-coenzyme A .
Industrial Production Methods
Industrial production methods for 4-hydroxybenzoyl-coenzyme A are not extensively documented. the enzymatic synthesis involving 4-hydroxybenzoate—CoA ligase is a key method used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzoyl-coenzyme A undergoes several types of reactions, including:
Oxidation: It can be oxidized to form benzoyl-coenzyme A.
Reduction: The compound can be reduced to form 4-hydroxybenzoate.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, coenzyme A, and various enzymes such as 4-hydroxybenzoate—CoA ligase and 4-hydroxybenzoyl-coenzyme A reductase .
Major Products
The major products formed from these reactions include benzoyl-coenzyme A and 4-hydroxybenzoate .
Scientific Research Applications
4-Hydroxybenzoyl-coenzyme A has several scientific research applications:
Chemistry: It is used in the study of enzymatic reactions and metabolic pathways involving aromatic compounds.
Biology: The compound is significant in the degradation of aromatic compounds by various microorganisms.
Medicine: Research into its role in metabolic pathways can provide insights into certain diseases and potential treatments.
Industry: It is used in the synthesis of various bioproducts with applications in food, cosmetics, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-hydroxybenzoyl-coenzyme A involves its role as a substrate for enzymes such as 4-hydroxybenzoate—CoA ligase and 4-hydroxybenzoyl-coenzyme A reductase. These enzymes catalyze the formation and degradation of the compound, respectively. The molecular targets include the enzymes involved in its synthesis and degradation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoyl-coenzyme A: Similar in structure but lacks the hydroxyl group.
4-Chlorobenzoyl-coenzyme A: Similar but has a chlorine substituent instead of a hydroxyl group.
4-Hydroxybenzoate: The precursor to 4-hydroxybenzoyl-coenzyme A
Uniqueness
4-Hydroxybenzoyl-coenzyme A is unique due to its specific role in the degradation of aromatic compounds and its involvement in various enzymatic reactions that are crucial for metabolic pathways in microorganisms .
Properties
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVXPVBFJBTNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N7O18P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865391 |
Source
|
Record name | S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 4-hydroxybenzene-1-carbothioate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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